Antiproliferative Potency of [Pt(cis-1,3-diaminocyclobutane)Cl2] Complex Compared to Cyclopentyl and Cyclohexyl Analogs in Cancer Cells
In a direct head-to-head comparison, the platinum(II) complex incorporating cis-1,3-diaminocyclobutane as the carrier ligand exhibited significantly higher antiproliferative activity than its cyclopentyl and cyclohexyl counterparts across multiple cancer cell lines [1]. The study evaluated [Pt(cis-1,3-diaminocycloalkane)Cl2] complexes wherein the cycloalkane ring size was systematically varied from cyclobutyl (C4) to cyclopentyl (C5) to cyclohexyl (C6).
| Evidence Dimension | Antiproliferative activity (IC50 values) |
|---|---|
| Target Compound Data | [Pt(cis-1,3-diaminocyclobutane)Cl2]: IC50 = 2.8 μM (A2780), 4.1 μM (A2780cisR), 2.4 μM (HCT116), 3.0 μM (HCT116p53-/-) |
| Comparator Or Baseline | [Pt(cis-1,3-diaminocyclopentane)Cl2]: IC50 = 3.5-5.2 μM across cell lines; [Pt(cis-1,3-diaminocyclohexane)Cl2]: IC50 = 4.7-6.8 μM across cell lines; Cisplatin: IC50 = 2.0-9.2 μM |
| Quantified Difference | Cyclobutyl complex is 1.25- to 1.7-fold more potent than cyclopentyl analog and 1.7- to 2.8-fold more potent than cyclohexyl analog; exhibits comparable or superior activity to cisplatin in resistant cell lines |
| Conditions | A2780 human ovarian carcinoma cells, cisplatin-resistant A2780cisR cells, HCT116 human colorectal carcinoma cells (wild-type and p53-null); 72 h drug exposure; MTT assay |
Why This Matters
The cyclobutane-containing platinum complex demonstrates quantifiably superior antiproliferative efficacy compared to larger-ring analogs, making cyclobutane-1,3-diamine the preferred ligand scaffold for developing next-generation platinum anticancer agents with enhanced activity.
- [1] Samarasinghe, A.; Kasparkova, J.; Brabec, V.; Gibson, D. Synthesis, antiproliferative activity in cancer cells and DNA interaction studies of [Pt(cis-1,3-diaminocycloalkane)Cl2] analogs. J. Biol. Inorg. Chem. 2020, 25, 913-924. View Source
